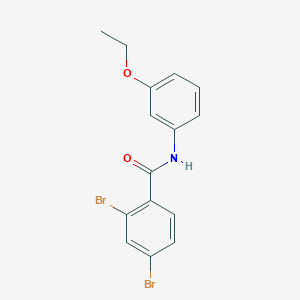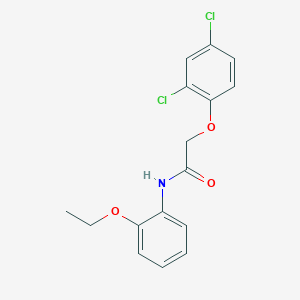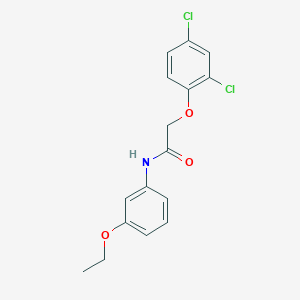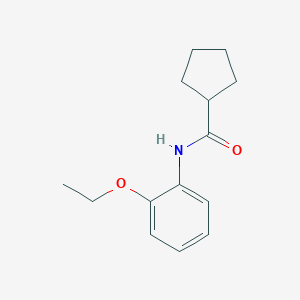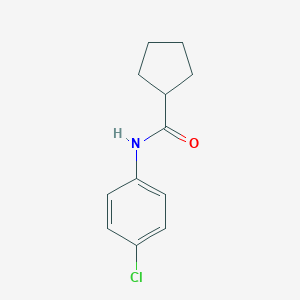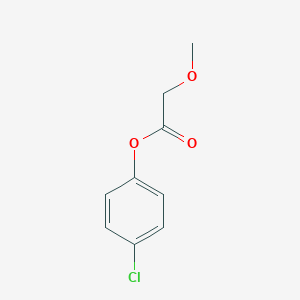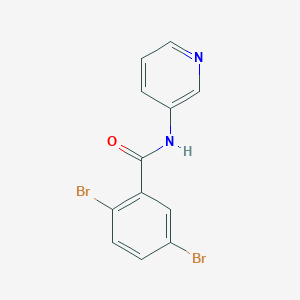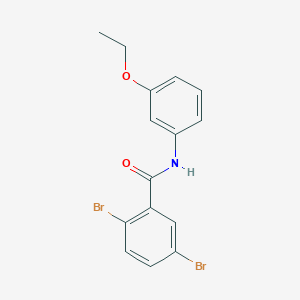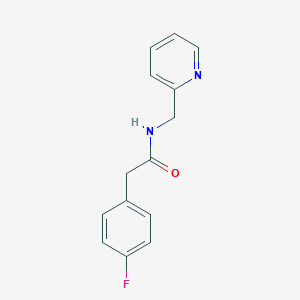
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. FPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 292.33 g/mol.
作用機序
The exact mechanism of action of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act by modulating various cellular signaling pathways. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to inhibit the activity of enzymes, such as topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter metabolism, respectively. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter levels, and the activation of the AMPK pathway. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases. However, one of the limitations of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the development of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide, which may lead to the development of novel therapies for neurodegenerative diseases. Additionally, the anticancer activity of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide could be further explored in preclinical and clinical studies to determine its potential as a cancer therapy.
合成法
The synthesis of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 4-fluoroacetophenone with pyridine-2-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide.
科学的研究の応用
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease, and to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
特性
分子式 |
C14H13FN2O |
|---|---|
分子量 |
244.26 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H13FN2O/c15-12-6-4-11(5-7-12)9-14(18)17-10-13-3-1-2-8-16-13/h1-8H,9-10H2,(H,17,18) |
InChIキー |
XJIONHJIIAVRGP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(C=C2)F |
正規SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




